molecular formula C18H32O16 B1330341 alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc CAS No. 80446-87-3

alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc

Cat. No.: B1330341
CAS No.: 80446-87-3
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-JMEHBOGVSA-N
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Description

Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is a trisaccharide composed of three monosaccharides: alpha-D-galactose, beta-D-galactose, and D-glucose. This compound is a type of glycosylgalactose, where the alpha-D-galactopyranosyl residue is attached at the 4-position of beta-D-galactopyranose, which in turn is linked to D-glucose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc typically involves glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosyl donor and acceptor are then activated under specific conditions to form the glycosidic bonds. Common reagents used in these reactions include silver triflate (AgOTf) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) .

Industrial Production Methods

Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming the desired glycosidic bonds. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including immune responses and cell signaling. The compound’s structure allows it to bind to specific receptors, triggering downstream effects that influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is unique due to its specific glycosidic linkages and the combination of alpha-D-galactose, beta-D-galactose, and D-glucose. This structure imparts distinct biological properties and interactions, making it valuable for various research and industrial applications .

Properties

CAS No.

80446-87-3

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1

InChI Key

FYGDTMLNYKFZSV-JMEHBOGVSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Synonyms

Gal-1-4-Gal-1-4-Glc
Galalpha1-4Galbeta1-4Glc
Galp-1-4-Galp-Glcp
globotriaose
globotriose
P(k) trisaccharide

Origin of Product

United States

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